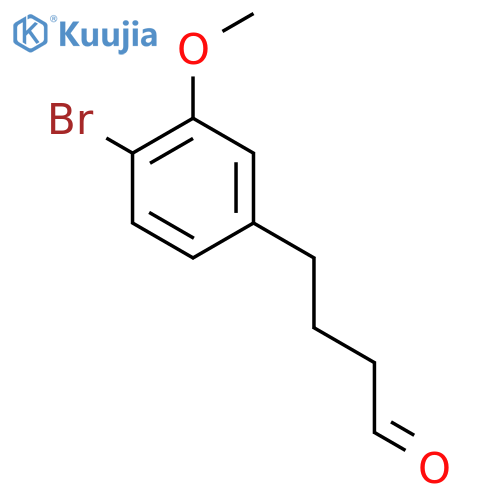Cas no 2228251-14-5 (4-(4-bromo-3-methoxyphenyl)butanal)

4-(4-bromo-3-methoxyphenyl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(4-bromo-3-methoxyphenyl)butanal
- EN300-1934854
- 2228251-14-5
-
- インチ: 1S/C11H13BrO2/c1-14-11-8-9(4-2-3-7-13)5-6-10(11)12/h5-8H,2-4H2,1H3
- InChIKey: CONRYHZMASDSQO-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC(=C1)CCCC=O)Br
計算された属性
- せいみつぶんしりょう: 256.00989g/mol
- どういたいしつりょう: 256.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 26.3Ų
4-(4-bromo-3-methoxyphenyl)butanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934854-10.0g |
4-(4-bromo-3-methoxyphenyl)butanal |
2228251-14-5 | 10g |
$5652.0 | 2023-05-31 | ||
| Enamine | EN300-1934854-5.0g |
4-(4-bromo-3-methoxyphenyl)butanal |
2228251-14-5 | 5g |
$3812.0 | 2023-05-31 | ||
| Enamine | EN300-1934854-0.25g |
4-(4-bromo-3-methoxyphenyl)butanal |
2228251-14-5 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1934854-1g |
4-(4-bromo-3-methoxyphenyl)butanal |
2228251-14-5 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1934854-1.0g |
4-(4-bromo-3-methoxyphenyl)butanal |
2228251-14-5 | 1g |
$1315.0 | 2023-05-31 | ||
| Enamine | EN300-1934854-10g |
4-(4-bromo-3-methoxyphenyl)butanal |
2228251-14-5 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1934854-0.05g |
4-(4-bromo-3-methoxyphenyl)butanal |
2228251-14-5 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1934854-0.1g |
4-(4-bromo-3-methoxyphenyl)butanal |
2228251-14-5 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1934854-2.5g |
4-(4-bromo-3-methoxyphenyl)butanal |
2228251-14-5 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1934854-0.5g |
4-(4-bromo-3-methoxyphenyl)butanal |
2228251-14-5 | 0.5g |
$877.0 | 2023-09-17 |
4-(4-bromo-3-methoxyphenyl)butanal 関連文献
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
S. Ahmed Chem. Commun., 2009, 6421-6423
4-(4-bromo-3-methoxyphenyl)butanalに関する追加情報
Chemical Profile of 4-(4-bromo-3-methoxyphenyl)butanal (CAS No. 2228251-14-5)
4-(4-bromo-3-methoxyphenyl)butanal, identified by its Chemical Abstracts Service (CAS) number 2228251-14-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This aldehyde derivative features a unique aromatic structure, incorporating both bromine and methoxy substituents on a phenyl ring, which contributes to its distinct chemical properties and potential biological activities. The presence of the aldehyde functional group at the terminal position of the butyl chain enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 4-(4-bromo-3-methoxyphenyl)butanal consists of a benzene ring substituted with a bromine atom at the para position relative to a methoxy group, which is ortho to the aldehyde functionality. This arrangement creates a molecule with balanced electronic and steric effects, influencing its interactions with biological targets. The compound’s solubility profile, polarity, and metabolic stability are critical factors that determine its suitability for various applications in medicinal chemistry.
In recent years, the demand for structurally diverse compounds with novel biological activities has driven extensive research into aryl-substituted aldehydes. Among these, 4-(4-bromo-3-methoxyphenyl)butanal has emerged as a promising scaffold for developing small-molecule drugs. Its aromatic system provides a platform for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties. The bromine substituent, in particular, offers opportunities for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in constructing biaryl motifs found in many bioactive molecules.
One of the most compelling aspects of 4-(4-bromo-3-methoxyphenyl)butanal is its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegeneration. Preclinical studies have suggested that derivatives of this compound may exhibit inhibitory effects on specific enzymes or receptors implicated in these diseases. For instance, the methoxy group can enhance binding affinity to certain protein targets by participating in hydrogen bonding interactions, while the aldehyde moiety serves as a versatile handle for further derivatization via condensation reactions with nucleophiles such as amines or hydrazines.
The pharmaceutical industry has shown particular interest in utilizing 4-(4-bromo-3-methoxyphenyl)butanal as a building block for kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling cascades, and their dysregulation is often linked to pathological conditions. By modifying the substituents on the aromatic ring or extending the butyl chain, researchers can fine-tune the compound’s selectivity and potency against specific kinases. The bromine atom also facilitates halogen bonding interactions, which can be exploited to improve binding affinity in drug design.
Advances in computational chemistry have further enhanced the utility of 4-(4-bromo-3-methoxyphenyl)butanal in drug discovery. Molecular docking simulations and quantum mechanical calculations allow researchers to predict how this compound might interact with biological targets at an atomic level. These predictions guide experimental efforts by identifying optimal positions for structural modifications that could enhance pharmacological activity while minimizing off-target effects.
The synthesis of 4-(4-bromo-3-methoxyphenyl)butanal typically involves multi-step organic transformations starting from commercially available precursors such as 4-bromo-3-methoxybenzaldehyde. Key steps include selective reduction of the aldehyde group to an alcohol followed by protection-deprotection strategies if necessary. The introduction of the butyl chain can be achieved through Grignard reactions or other organometallic-mediated processes depending on synthetic constraints.
In conclusion, 4-(4-bromo-3-methoxyphenyl)butanal (CAS No. 2228251-14-5) represents an intriguing compound with significant potential in medicinal chemistry and drug development. Its unique structural features make it a versatile scaffold for generating novel bioactive molecules targeting various diseases. As research continues to uncover new therapeutic applications, this compound is likely to remain at the forefront of academic and industrial investigations into next-generation pharmaceuticals.
2228251-14-5 (4-(4-bromo-3-methoxyphenyl)butanal) 関連製品
- 19688-18-7(5-Bromo-2-chloro-4-phenylthiazole)
- 7094-26-0(1,1,2-trimethylcyclohexane)
- 2227835-31-4((2S)-1-(3-chloro-4-fluorophenyl)propan-2-ol)
- 5121-00-6(2-(naphthalen-1-yl)acetyl chloride)
- 1511003-29-4(4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)
- 953159-05-2(N'-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-N-(2-methylpropyl)ethanediamide)
- 1849291-30-0(2-Chloro-1-(oxolan-2-yl)ethan-1-ol)
- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)
- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)
- 2229324-20-1(4-(2-bromoethyl)-5-methyl-1,2-oxazole)